
N-(3-Aminophenyl)propane-1-sulfonamide
Overview
Description
“N-(3-Aminophenyl)propane-1-sulfonamide” is a chemical compound with the CAS Number: 926199-43-1 . It has a molecular weight of 214.29 and its IUPAC name is N-(3-aminophenyl)-1-propanesulfonamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2O2S/c1-2-6-14(12,13)11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6,10H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
1. Biocatalysis in Drug Metabolism
N-(3-Aminophenyl)propane-1-sulfonamide derivatives have been utilized in the field of biocatalysis for drug metabolism. A study by Zmijewski et al. (2006) demonstrates the application of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of certain drugs for structural characterization. This approach is significant in the identification and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
2. Synthesis and Evaluation of GABAB Receptor Antagonists
Hughes and Prager (1997) researched the synthesis of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, aiming to create specific antagonists of GABA at the GABAB receptor. They found that certain compounds in this category showed specific antagonistic properties, highlighting their potential in neuroscience and pharmacology (Hughes & Prager, 1997).
3. Cross-Coupling Catalysis
A study by Xiaojun Han (2010) explores the cross-coupling of 3-bromopyridine and various sulfonamides, including this compound derivatives. This research contributes to the field of organic chemistry, particularly in the synthesis of secondary and tertiary sulfonamides (Han, 2010).
4. Antimicrobial Applications
Fadda et al. (2016) conducted research on the antimicrobial evaluation of N-sulfonate derivatives, including this compound. Their study indicates the potential of these compounds in combating various bacterial and fungal infections (Fadda et al., 2016).
5. Environmental Impact and Degradation
Ricken et al. (2013) investigated the environmental degradation of sulfonamide antibiotics, providing insights into the pathways and mechanisms involved. This research is crucial for understanding the environmental impact and persistence of these compounds, including this compound (Ricken et al., 2013).
6. Polymer Modification for Medical Applications
Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including this compound derivatives, for potential use in medical applications. This highlights the versatility of these compounds in polymer science (Aly & El-Mohdy, 2015).
Safety and Hazards
Properties
IUPAC Name |
N-(3-aminophenyl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-6-14(12,13)11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMNLIMUVRBXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3305973.png)
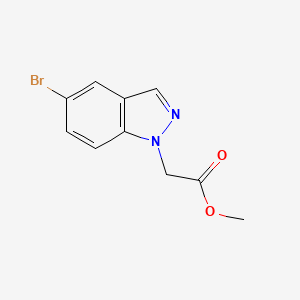
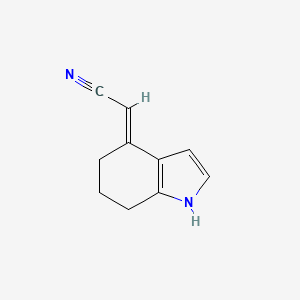
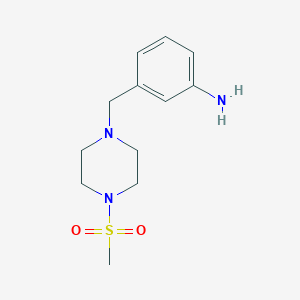
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3306000.png)
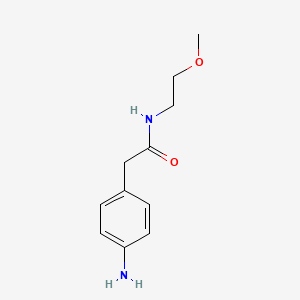
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3306018.png)
![2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B3306021.png)
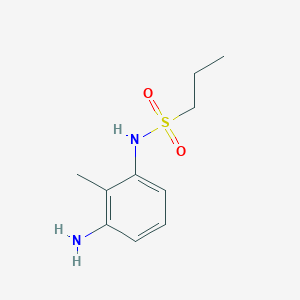
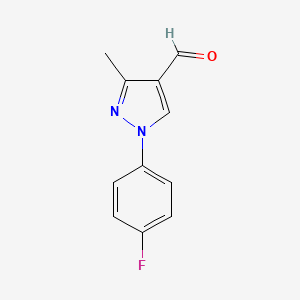
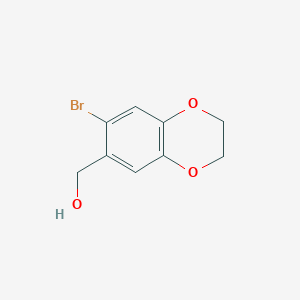
![6-Bromo-2-[2-(thiophen-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306040.png)
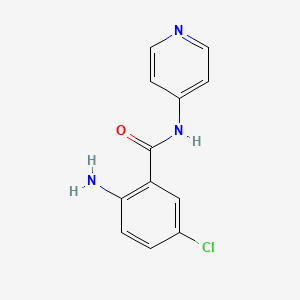
![6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306046.png)
